molecular formula C12H15N3O B14765975 4-(2-Ethyl-1H-imidazol-1-yl)-2-methoxyaniline

4-(2-Ethyl-1H-imidazol-1-yl)-2-methoxyaniline

Cat. No.: B14765975
M. Wt: 217.27 g/mol
InChI Key: KCUKIUKYFILABJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Ethyl-1H-imidazol-1-yl)-2-methoxyaniline is a compound that features an imidazole ring substituted with an ethyl group and an aniline moiety substituted with a methoxy group This compound is part of a broader class of imidazole derivatives, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethyl-1H-imidazol-1-yl)-2-methoxyaniline typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde. The reaction is usually carried out in a polar solvent such as ethanol or water under reflux conditions.

    Substitution with Ethyl Group: The ethyl group can be introduced via alkylation using ethyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Aniline Moiety: The aniline moiety can be synthesized through the reduction of nitrobenzene using a reducing agent such as iron powder in acidic conditions.

    Methoxylation: The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethyl-1H-imidazol-1-yl)-2-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxide.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-(2-Ethyl-1H-imidazol-1-yl)-2-methoxyaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Ethyl-1H-imidazol-1-yl)-2-methoxyaniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The compound may also interact with cellular receptors, modulating signal transduction pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Ethyl-1H-imidazol-1-yl)-2-fluoroaniline: Similar structure but with a fluoro group instead of a methoxy group.

    4-(2-Ethyl-1H-imidazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a methoxy group.

Uniqueness

4-(2-Ethyl-1H-imidazol-1-yl)-2-methoxyaniline is unique due to the presence of both the ethyl-substituted imidazole ring and the methoxy-substituted aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

4-(2-ethylimidazol-1-yl)-2-methoxyaniline

InChI

InChI=1S/C12H15N3O/c1-3-12-14-6-7-15(12)9-4-5-10(13)11(8-9)16-2/h4-8H,3,13H2,1-2H3

InChI Key

KCUKIUKYFILABJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1C2=CC(=C(C=C2)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.